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molecular formula C10H6F3NO B8324959 2-trifluoromethyl-3-formyl-(1H)-indole

2-trifluoromethyl-3-formyl-(1H)-indole

Cat. No. B8324959
M. Wt: 213.16 g/mol
InChI Key: MUFUPZFOJVRDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04849443

Procedure details

6.1 g of aluminum chloride and 20 ml of methylene chloride were mixed together at -65° C. under an inert atmosphere and a solution of 4.61 g of 2-trifluoromethyl-(1H)-indole (J. Org. Chem., 1974 Vol. 39, p. 1836), 1.4 ml of nitromethane and 20 ml of methylene chloride were added at -60° C. 3.3 ml of dichloromethyl ether in solution in 10 ml of methylene chloride were added to the suspension of the resulting mixture was stirred for 15 minutes at -65° C. The temperature was allowed to rise and at about -10° C., a strong evolution of hydrochloric acid was observed which ceased at about 0° C. The black solution obtained was stirred for 30 minutes at 25° C. and the reaction mixture was poured into water and extracted with methylene chloride. The organic phases were washed with an aqueous solution of sodium bicarbonate, then with water and concentrated to dryness under reduced pressure to obtain 4.6 g of 2-trifluoromethyl-3-formyl-(1H)-indole.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.61 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.4 mL
Type
solvent
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]([F:17])([F:16])[C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2.Cl[CH:19]([O:21]C(Cl)Cl)Cl.Cl>C(Cl)Cl.O.[N+](C)([O-])=O>[F:17][C:6]([F:5])([F:16])[C:7]1[NH:8][C:9]2[C:14]([C:15]=1[CH:19]=[O:21])=[CH:13][CH:12]=[CH:11][CH:10]=2 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.61 g
Type
reactant
Smiles
FC(C=1NC2=CC=CC=C2C1)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.4 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
ClC(Cl)OC(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
was stirred for 15 minutes at -65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise and at about -10° C.
CUSTOM
Type
CUSTOM
Details
ceased at about 0° C
CUSTOM
Type
CUSTOM
Details
The black solution obtained
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes at 25° C.
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic phases were washed with an aqueous solution of sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
with water and concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C=1NC2=CC=CC=C2C1C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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